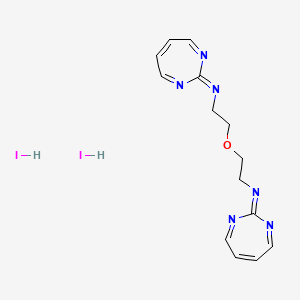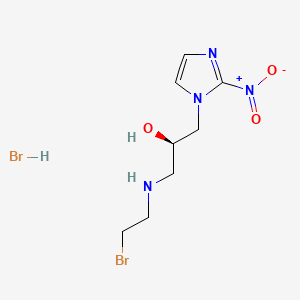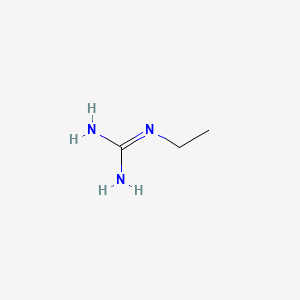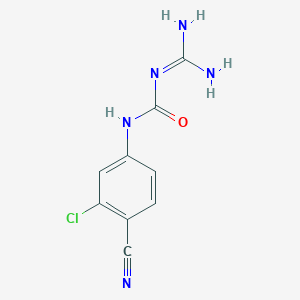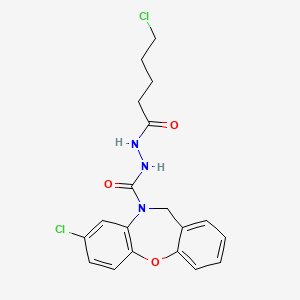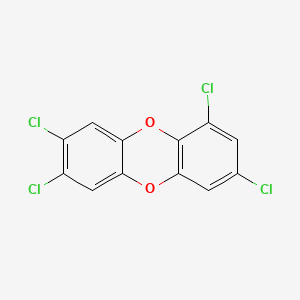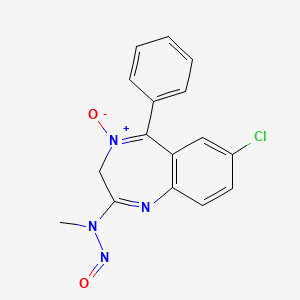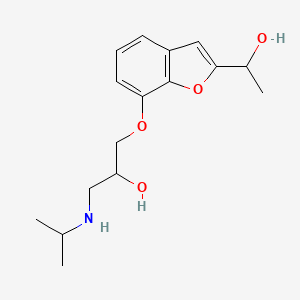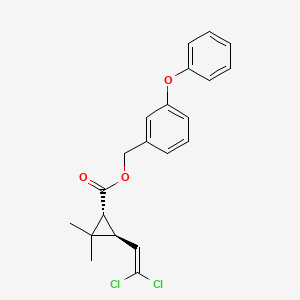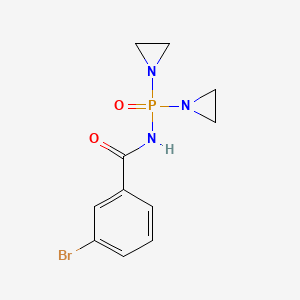
N-ウンデカン酸グリシン
概要
説明
Synthesis Analysis
Synthesis methods for N-substituted glycines, such as arylglycines, often involve catalyzed addition reactions. For instance, the Rh(I)-catalyzed addition of arylboronic acids to N-tert-butanesulfinyl imino esters is a method for the asymmetric synthesis of arylglycine derivatives, yielding high diastereoselectivities and functional group compatibility (Beenen, Weix, & Ellman, 2006). Similarly, accelerated submonomer solid-phase synthesis has been applied to peptoids incorporating N-aryl glycine monomers, demonstrating the versatility of synthesis techniques (Proulx, Yoo, Connolly, & Zuckermann, 2015).
Molecular Structure Analysis
The molecular structure of compounds similar to N-Undecanoylglycine has been elucidated through various analytical techniques. For example, the structure and properties of phenylglycine-containing natural products highlight the significance of non-proteinogenic aromatic amino acids (Al Toma, Brieke, Cryle, & Süssmuth, 2015).
Chemical Reactions and Properties
The reactivity of N-substituted glycines involves a range of chemical reactions, including polymerization and coordination reactions. N-Cyanoethylglycine, for instance, undergoes polymerization to form amorphous polymers, demonstrating the influence of substituent groups on polymerization behavior (Imanishi, Tsuchida, & Higashimura, 1978).
Physical Properties Analysis
The physical properties of N-substituted glycines, such as solubility and crystal structure, are crucial for understanding their behavior in various environments. The synthesis and structural study of N-(p-ethynylbenzoyl) derivatives of amino acid and dipeptide methyl esters provide insights into their molecular packing and interactions (Eissmann & Weber, 2011).
Chemical Properties Analysis
Understanding the chemical properties, including reactivity and stability, of compounds like N-Undecanoylglycine is essential for their application in various fields. The identification of N-acylglycines by gas-liquid chromatography highlights the importance of analytical methods in characterizing these compounds (Rowley & Gerritsen, 1975).
科学的研究の応用
抗菌免疫
N-ウンデカン酸グリシンは、腸のタフト細胞によって嗅覚受容体Vmn2r26を介して感知される細菌代謝産物として同定されています . この相互作用は、シグナル伝達経路を活性化し、プロスタグランジンD2(PGD2)の産生につながり、杯細胞による粘液分泌を強化し、抗菌免疫を誘導します . この知見は、N-ウンデカン酸グリシンなどの細菌代謝産物の認識によって媒介される、細菌感染に対する免疫におけるタフト細胞の新しい機能を示唆しています。
脂肪酸酸化障害(FAOD)のバイオマーカー
研究では、N-ウンデカン酸グリシンをFAODのバイオマーカーとしての可能性を探求してきました. バイオマーカーは、病気の診断と重症度の理解に不可欠であり、N-ウンデカン酸グリシンのこのコンテキストにおける役割は、その診断精度と臨床的有用性を確立するために調査中です。
生物活性脂質シグナリング
N-ウンデカン酸グリシンは、N-アシルグリシンのより広いクラスの一部として、脂質シグナリングにおいて重要な役割を果たしています. この機能は、細胞間コミュニケーションや代謝など、さまざまな生理学的プロセスにおいて重要です。
肝毒性におけるメタボロミクスバイオマーカー
この化合物は、肝毒性におけるメタボロミクスバイオマーカーとして研究されており、肝臓損傷の早期検出とモニタリングに役立つ可能性があります.
潜在的な診断バイオマーカー
N-ウンデカン酸グリシンは、急性骨髄性白血病の検出のための新しい血清バイオマーカーとして調査されており、このタイプの癌に対する新しい診断方法につながる可能性があります.
組織アナンダミドレベルの調節
アナンダミドは内因性カンナビノイド神経伝達物質であり、N-ウンデカン酸グリシンは組織におけるそのレベルの調節に関与しています. この調節は、恒常性と正常な生理機能を維持するために不可欠です。
植物のストレス耐性における役割
N-ウンデカン酸グリシンは、植物のストレス耐性に役割を果たしている可能性があることを示唆する証拠がありますが、この応用を解明するにはさらなる研究が必要です.
相選択的なゲル化と染料捕捉
N-ウンデカン酸グリシン誘導体は、芳香族有機溶媒や植物油のための効率的なゲル化剤として使用されており、相選択的なゲル化と染料捕捉に適用されています . この応用は、特に環境修復や廃水処理の文脈において関連しています。
Safety and Hazards
作用機序
Target of Action
The primary target of N-Undecanoylglycine is a subset of intestinal epithelial cells known as Tuft-2 cells . These cells play a critical role in immunity against bacterial infection . They sense bacterial metabolites through a receptor called Vmn2r26 .
Mode of Action
N-Undecanoylglycine interacts with its target, the Tuft-2 cells, through the Vmn2r26 receptor . This interaction activates the G-protein-coupled receptor-phospholipase C gamma2 (GPCR-PLCg2)-Ca2+ signaling axis , which initiates the production of prostaglandin D2 (PGD2) .
Biochemical Pathways
The activation of the GPCR-PLCg2-Ca2+ signaling axis by N-Undecanoylglycine leads to the production of PGD2 . PGD2 then enhances the mucus secretion of goblet cells, which are a type of epithelial cell in the intestine . This process strengthens the intestinal mucus barrier, aiding in the resistance against pathogenic bacteria .
Result of Action
The result of N-Undecanoylglycine’s action is the enhancement of the intestinal immune response . By stimulating mucus secretion from goblet cells, it strengthens the intestinal mucus barrier, which helps resist the invasion of pathogenic bacteria . Additionally, N-Undecanoylglycine promotes the expression of the transcription factor SpiB , which in turn promotes the proliferation of Tuft-2 cells .
Action Environment
The action of N-Undecanoylglycine is influenced by the environment within the gut. The presence of specific bacterial metabolites is necessary for N-Undecanoylglycine to interact with the Vmn2r26 receptor on Tuft-2 cells . Therefore, the composition of the gut microbiota may influence the efficacy and stability of N-Undecanoylglycine’s action.
特性
IUPAC Name |
2-(undecanoylamino)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25NO3/c1-2-3-4-5-6-7-8-9-10-12(15)14-11-13(16)17/h2-11H2,1H3,(H,14,15)(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEUQYIQQCNOXOG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCC(=O)NCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50332388 | |
| Record name | N-Undecanoylglycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50332388 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | N-Undecanoylglycine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0013286 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS RN |
83871-09-4 | |
| Record name | N-Undecanoylglycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50332388 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-undecanamidoacetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What biological roles has N-Undecanoylglycine been linked to in recent studies?
A1: N-Undecanoylglycine has been identified as a key molecule in mediating interactions between the gut microbiome and the host immune system. Specifically, it has been shown to activate intestinal Tuft-2 cells, a rare cell type involved in initiating immune responses against parasitic infections and maintaining gut barrier integrity. [, ] This activation occurs through N-Undecanoylglycine's interaction with the vomeronasal receptor Vmn2r26 found on Tuft-2 cells. [] Additionally, research suggests a potential connection between N-Undecanoylglycine and lipid metabolism, but further investigation is needed to elucidate the precise mechanisms. []
Q2: How does N-Undecanoylglycine influence the metabolic response of human liver cells to certain traditional Chinese medicine components?
A2: Studies utilizing metabolomics approaches have identified N-Undecanoylglycine as one of the potential biomarkers for hepatotoxicity induced by compounds like emodin, aristolochic acid, and triptolide. [] While the exact mechanism by which N-Undecanoylglycine levels are altered in these instances remains unclear, its identification alongside other markers points towards potential disruptions in sphinganine metabolism, fatty acid oxidation, and oxidative stress pathways. []
Q3: Can N-Undecanoylglycine be used as a therapeutic target for hyperlipidemia?
A3: While N-Undecanoylglycine itself may not be the direct target, research suggests that it could play a role in the mechanism of action of certain anti-hyperlipidemia agents. For instance, alliin, a compound found in garlic, has demonstrated lipid-lowering effects, and metabolomics analysis identified N-Undecanoylglycine as one of the significantly altered metabolites following alliin intervention in a hyperlipidemia mouse model. [] This alteration suggests a potential link between N-Undecanoylglycine and the pantothenic acid and CoA biosynthesis metabolic pathway, which is known to be involved in lipid metabolism. []
Q4: What analytical techniques are commonly used to study N-Undecanoylglycine?
A4: Metabolomics approaches, particularly those involving mass spectrometry-based techniques, are frequently employed to detect and quantify N-Undecanoylglycine in biological samples. [, ] These methods enable researchers to profile a wide range of metabolites simultaneously, allowing for the identification of N-Undecanoylglycine and its potential correlation with various physiological or pathological conditions.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




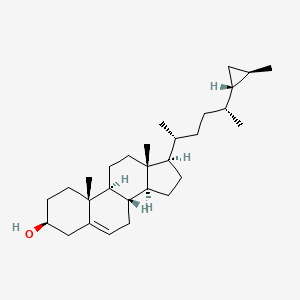
![4-(1-Hydroxy-2-{[3-(phenylsulfanyl)propyl]amino}propyl)phenol](/img/structure/B1216725.png)
